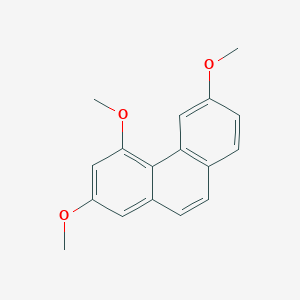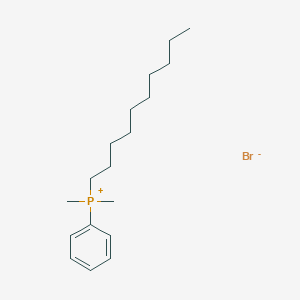![molecular formula C20H15N3O2 B14494710 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole CAS No. 65698-73-9](/img/structure/B14494710.png)
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is a complex organic compound that features a unique combination of a carbazole core, an oxadiazole ring, and a furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of sodium hydroxide and ethanol . This intermediate is then coupled with a carbazole derivative under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The carbazole core can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Nitrated or halogenated carbazole derivatives.
Applications De Recherche Scientifique
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This compound may also induce oxidative stress in cells, leading to apoptosis or cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavoring and fragrance industries.
5-(Furan-2-yl)-1H-pyrazol-3-amine: Another furan-containing compound with potential biological activity.
Uniqueness
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is unique due to its combination of a carbazole core with both furan and oxadiazole rings
Propriétés
Numéro CAS |
65698-73-9 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(9-ethylcarbazol-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H15N3O2/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)19-21-22-20(25-19)18-8-5-11-24-18/h3-12H,2H2,1H3 |
Clé InChI |
PBVNNIHBQAEZCH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CO4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


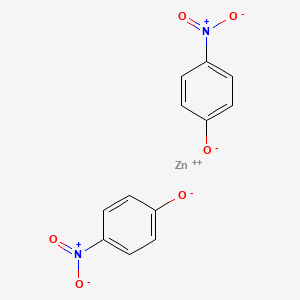
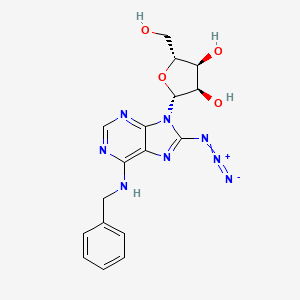
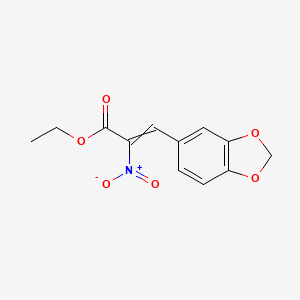


![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
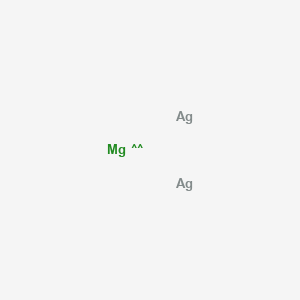
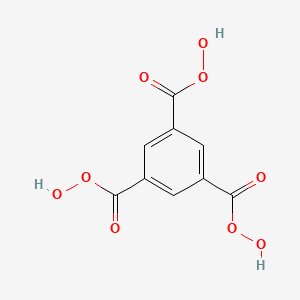
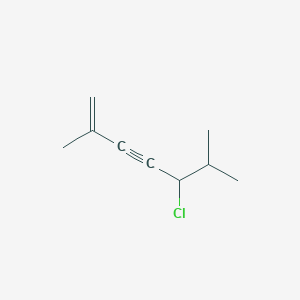
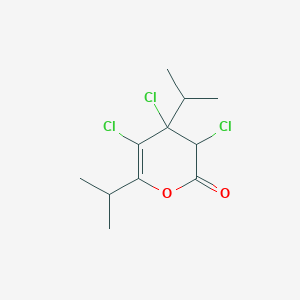
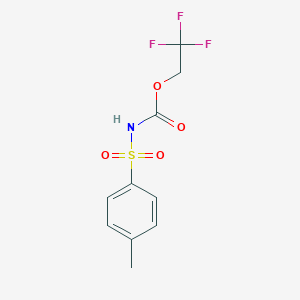
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
